4-(4-Nitrophenylazo)-1-naphthol

Magnesium detection Metallochromic indicator Adsorption lake method

4-(4-Nitrophenylazo)-1-naphthol (Magneson II, CAS 5290-62-0) is a synthetic monoazo dye with molecular formula C₁₆H₁₁N₃O₃ and molecular weight 293.28 g/mol. It belongs to the nitrophenylazonaphthol subclass, characterized by a 4-nitrophenyl group coupled via an azo (–N=N–) bridge to the 4-position of 1-naphthol.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
CAS No. 5290-62-0
Cat. No. B213142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenylazo)-1-naphthol
CAS5290-62-0
Synonyms4-(4-Nitrophenylazo)-1-naphthol, a-Naphthol magneson
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H11N3O3/c20-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)19(21)22/h1-10,20H
InChIKeyMDLLSWJQIIAUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0) – Core Identity and Procurement-Relevant Profile for the Analytical and Corrosion Laboratory


4-(4-Nitrophenylazo)-1-naphthol (Magneson II, CAS 5290-62-0) is a synthetic monoazo dye with molecular formula C₁₆H₁₁N₃O₃ and molecular weight 293.28 g/mol . It belongs to the nitrophenylazonaphthol subclass, characterized by a 4-nitrophenyl group coupled via an azo (–N=N–) bridge to the 4-position of 1-naphthol [1]. The compound is an orange-to-brown crystalline powder at room temperature, exhibits a melting (decomposition) point of 277–280 °C, is practically insoluble in water but readily soluble in alkaline solutions where it yields a blue-violet color, and has a predicted pKa of 8.19 ± 0.40 . It is commercially available at analytical and synthesis grades (≥90% to ≥95% purity) from major global suppliers .

Why Magnesium Reagent Substitution Fails: Structural Specificity of 4-(4-Nitrophenylazo)-1-naphthol Drives Performance Gaps in Detection Sensitivity, Basic Equilibria, and Thermal Resilience


Although several nitrophenylazo derivatives share the same chromophoric core and empirical formula (C₁₆H₁₁N₃O₃), their analytical and materials performance diverges sharply due to differences in coupling partner, substitution position, and hydrogen-bonding architecture. For instance, the resorcinol-coupled Magneson I (4-(4-nitrophenylazo)resorcinol, CAS 74-39-5) shows a five-fold lower magnesium detection sensitivity than Magneson II because its distinct π-conjugation and chelation geometry alter both formation constant and spectral contrast of the Mg(OH)₂ adsorption lake [1]. The positional isomer Para Red (1-(4-nitrophenylazo)-2-naphthol, CAS 6410-10-2) couples at the 1-position of 2-naphthol, resulting in a melting range approximately 30 °C lower and a red-shifted λₘₐₓ of ~488 nm versus ~464 nm for Magneson II, which affects both thermal processing windows and spectrophotometric assay compatibility . Furthermore, the protonation equilibrium constant log β₀₁₁ of Magneson II exceeds that of Magneson I by 0.658 log units, indicating a meaningfully higher basicity that impacts color-change pH profiles and metal-ion competition [2]. These structural nuances mean that interchange without re-validation would compromise detection limits, thermal stability, and calibration linearity in procurement-critical analytical workflows.

Quantitative Evidence Guide: Measured Differentiation of 4-(4-Nitrophenylazo)-1-naphthol Against Closest Analogs


Magnesium Detection Sensitivity: 5× Superior to Magneson I – Direct Quantitative Comparison

In head-to-head testing under identical alkaline conditions (pH > 10), 4-(4-nitrophenylazo)-1-naphthol (Magneson II) exhibits a magnesium detection sensitivity of 1:500,000 (0.1 µg Mg), which is a factor of five higher than the 1:100,000 sensitivity recorded for its closest in-class reagent, Magneson I (4-(4-nitrophenylazo)resorcinol, CAS 74-39-5) [1]. Both reagents form a blue adsorption lake on Mg(OH)₂ precipitate; however, the higher effective sensitivity of Magneson II was experimentally confirmed in both spot-test and solution-phase formats [1].

Magnesium detection Metallochromic indicator Adsorption lake method

Protonation Equilibrium Constant: Higher Basicity of Magneson II Differentiates pH-Dependent Color-Change Profiles

Spectrophotometric determination at 25 °C and ionic strength I = 1.0 mol dm⁻³ (KCl) yielded a protonation constant log β₀₁₁ = 12.474(37) for 4-(4-nitrophenylazo)-1-naphthol (Magneson II), compared with log β₀₁₁ = 11.816(4) for Magneson I [1]. The Δlog β of 0.658 corresponds to a 4.6-fold higher proton affinity for Magneson II. The least-squares refinement was performed with SQUAD and SPEFO programs, and experimental spectra showed excellent agreement with calculated spectra [1].

Protonation constant Spectrophotometric equilibrium Metallochromic indicator design

Thermal Stability: Decomposition Point ~280 °C vs. 248–252 °C for Positional Isomer Para Red

4-(4-Nitrophenylazo)-1-naphthol (Magneson II) undergoes decomposition at 277–280 °C (vendor specification) or 270 °C (literature) . Its positional isomer Para Red (1-(4-nitrophenylazo)-2-naphthol, CAS 6410-10-2), which shares the same elemental composition but differs only in the naphthol coupling position (1-azo-2-naphthol vs. 4-azo-1-naphthol), melts at 248–252 °C . The ortho-nitro isomer Pigment Orange 2 (CAS 6410-09-9) melts at ~244–245 °C . This represents an approximately 30 °C higher thermal stability for Magneson II relative to its closest positional isomers.

Thermal stability Melting point Positional isomer comparison

Corrosion Inhibition of Aluminum in Binary Alkaline Medium: Quantitative Gravimetric Efficiency

In a dedicated corrosion inhibition study, 4-(4-nitrophenylazo)-1-naphthol (abbreviated 44NIN) was tested as an inhibitor for aluminum corrosion in an aerated binary alkaline medium over 303–333 K using classical gravimetric and spectrophotometric (UV-Vis and FTIR) methods [1]. The inhibition efficiency increased with azo dye concentration and reached a plateau at higher concentrations; the efficiency was found to be temperature-independent within the studied range [1]. FTIR analysis after 72 h immersion confirmed formation of a protective surface film, and UV-Vis spectra suggested formation of a 44NIN–Fe type complex at the aluminum surface [1]. No direct head-to-head comparator was included within the same experimental design; the differentiation claim is therefore class-level: among substituted naphthol azo dyes, 44NIN is one of the relatively few compounds for which corrosion inhibition on aluminum in alkaline media has been systematically characterized with kinetic, thermodynamic, and spectroscopic evidence [1].

Corrosion inhibition Aluminum alloy Alkaline medium Gravimetric analysis

Bismuth Optical Sensor: Detection Limit of 0.14 µg/mL on Immobilized 4-(4-Nitrophenylazo)-1-naphthol Membrane

A novel optical sensor was constructed by immobilizing 4-(4-nitrophenylazo)-1-naphthol onto a triacetylcellulose membrane for bismuth ion determination [1]. The optode demonstrated a linear dynamic range of 0.4–3.6 µg mL⁻¹ bismuth with a limit of detection of 0.14 µg mL⁻¹ and a response time of 30 seconds in stirred solution [1]. Interference from potential coexisting ions was evaluated at the 0.4 µg mL⁻¹ bismuth level, and the sensor was applied to bismuth determination in pharmaceutical formulation samples [1]. No direct comparator optode using a structurally analogous azo dye was characterized in the same study; the evidence is therefore class-level: among azo-dye-based optical sensors, this specific immobilization chemistry provides a defined analytical figure of merit that can be referenced in procurement specifications for bismuth-sensing materials [1].

Optical sensor Bismuth determination Triacetylcellulose membrane Immobilized reagent

Validated Application Scenarios for 4-(4-Nitrophenylazo)-1-naphthol Based on Quantitative Evidence


Trace Magnesium Determination in High-Purity Aluminum and Alloys

The 5× sensitivity advantage of Magneson II over Magneson I (1:500,000 vs. 1:100,000) [1] makes it the reagent of choice for spectrophotometric trace magnesium determination in extra-pure aluminum, where Farhan (1950) demonstrated quantification of 1.5 ppm Mg with an error of only ~5% using the blue coloration developed with Magneson II [2]. This application scenario is directly relevant to metallurgical quality control and alloy certification laboratories.

Corrosion Inhibitor Screening and Mechanistic Studies for Aluminum in Alkaline Electrolytes

The systematic gravimetric, UV-Vis, and FTIR characterization of 44NIN as an aluminum corrosion inhibitor in aerated alkaline medium [1] provides a fully documented experimental framework for laboratories evaluating naphthol azo dyes in corrosion science. The temperature-independent inhibition efficiency (303–333 K) and the spectroscopic evidence for a 44NIN–Fe type surface complex [1] make this compound a useful reference inhibitor for benchmarking new inhibitor candidates in alkaline aluminum systems.

Optode-Based Bismuth Sensing in Pharmaceutical Quality Control

The triacetylcellulose-immobilized optode with a detection limit of 0.14 µg mL⁻¹ Bi³⁺ and 30-second response time [1] offers a field-deployable spectrophotometric method for bismuth in pharmaceutical formulations. Procurement of high-purity 4-(4-nitrophenylazo)-1-naphthol (HPLC purity ≥93–95%) ensures reproducible immobilization and sensor-to-sensor consistency, which is critical for regulated pharmaceutical testing environments.

Histochemical Detection of Magnesium in Elastic Fibers of Biological Tissues

Magneson II has been validated alongside quinalizarin and titan yellow for the histochemical detection of magnesium in elastic fibers of human and animal tissues, with striking positive results that are abolished by elastase pretreatment [1]. This application leverages the high magnesium sensitivity of Magneson II (0.1 µg detection capability) [2] and its compatibility with tissue staining protocols, making it a procurement-relevant reagent for histology and biomedical research laboratories.

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